(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid
CAS No.: 7675-56-1
Cat. No.: VC3833315
Molecular Formula: C15H14N2O5S
Molecular Weight: 334.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7675-56-1 |
|---|---|
| Molecular Formula | C15H14N2O5S |
| Molecular Weight | 334.3 g/mol |
| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H14N2O5S/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22/h1-8,12,16,18H,9H2,(H,19,20)/t12-/m0/s1 |
| Standard InChI Key | VICFQGTUBSTZHS-LBPRGKRZSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
| SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features:
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Core structure: A propanoic acid scaffold ().
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Substituents:
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A 4-hydroxyphenyl group () at the third carbon.
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A 2-nitrophenylthioamino group () at the second carbon.
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Stereochemistry: The S-configuration at C2 ensures enantiomeric specificity in biological interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 334.3 g/mol | |
| IUPAC name | (2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid | |
| SMILES | ||
| XLogP3-AA | 2.9 (indicating moderate lipophilicity) |
Spectroscopic Features
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NMR: The -NMR spectrum shows distinct signals for the aromatic protons of the 4-hydroxyphenyl (δ 6.7–7.2 ppm) and 2-nitrophenyl groups (δ 8.0–8.5 ppm). The thioamino NH proton appears as a broad singlet at δ 5.2 ppm .
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IR: Strong absorption bands at 1680 cm (C=O stretch) and 1520 cm (NO asymmetric stretch).
Synthesis and Modification
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Formation of the thioether linkage: Reaction of 2-nitrothiophenol with a protected (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid derivative under basic conditions .
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Deprotection: Acidic hydrolysis to remove protecting groups (e.g., tert-butoxycarbonyl) .
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Purification: Chromatographic isolation yields the final product with >95% purity .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thioether formation | DIPEA, DMF, 90°C, 12 h | 62% |
| Deprotection | HCl (4M in dioxane), RT, 2 h | 85% |
Structural Analogues
Modifications at the nitro or hydroxyphenyl groups alter bioactivity:
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Nitro reduction: Converting the nitro group to an amine (-NH) reduces antimicrobial potency by 10-fold .
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Methoxy substitution: Replacing the 4-hydroxyl with methoxy (-OCH) decreases solubility but enhances blood-brain barrier penetration .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 12 mg/mL at pH 7.4 (25°C), driven by ionizable carboxylic acid and phenolic hydroxyl groups .
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Thermal stability: Decomposes at 218°C without melting, as observed via differential scanning calorimetry .
Acid-Base Behavior
Biological Activity
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity:
Table 3: Minimum Inhibitory Concentrations (MICs)
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Candida auris (drug-resistant) | 0.5–8 | |
| MRSA | 1–8 | |
| Enterococcus faecalis (VRE) | 0.5–2 | |
| Escherichia coli (ESBL-producing) | 8–64 |
Mechanism of Action
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